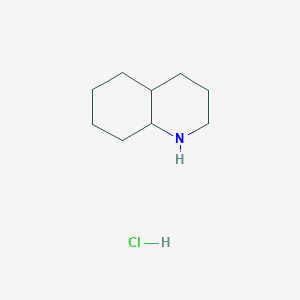
Decahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroquinoline hydrochloride: is a chemical compound derived from decahydroquinoline, a saturated heterocyclic amine. It is known for its structural complexity and is often used in various chemical and pharmaceutical applications. The compound is characterized by its unique decahydroquinoline ring system, which is a fully hydrogenated form of quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrodenitrogenation: One common method involves the hydrodenitrogenation of quinoline over a nickel phosphosulfide catalyst.
Total Synthesis: Another method involves the total synthesis of decahydroquinoline derivatives from simpler starting materials.
Industrial Production Methods: Industrial production of decahydroquinoline hydrochloride typically involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decahydroquinoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate (PDC) is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of decahydroquinoline.
Reduction: More saturated amine derivatives.
Substitution: Substituted decahydroquinoline compounds with different functional groups.
Scientific Research Applications
Chemistry: Decahydroquinoline hydrochloride is used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to various alkaloids found in nature .
Medicine: Decahydroquinoline derivatives have been investigated for their potential therapeutic properties, including their use as antimalarial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of decahydroquinoline hydrochloride involves its interaction with various molecular targets. For example, certain derivatives of decahydroquinoline have been found to block neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Quinoline: The parent compound from which decahydroquinoline is derived.
Tetrahydroquinoline: A partially hydrogenated form of quinoline.
Lepadin Alkaloids: Marine-derived alkaloids with a similar decahydroquinoline ring system.
Uniqueness: Decahydroquinoline hydrochloride is unique due to its fully saturated ring system, which imparts different chemical and biological properties compared to its unsaturated counterparts. Its structural rigidity and hydrogenation state make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |
InChI Key |
KFAXGMJWIVKJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















